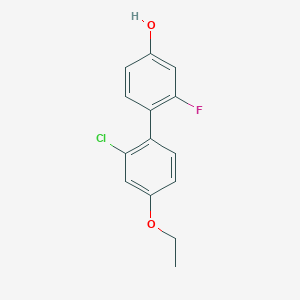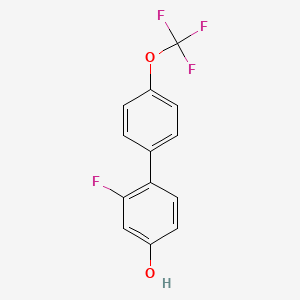
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol (3F5TFPP) is a synthetic chemical compound with a wide range of applications in the scientific research field. It is a monofluorinated phenol with a molecular formula of C8H6F4O2. 3F5TFPP is a colorless solid with a melting point of 138-140°C and a boiling point of 219-220°C. It is soluble in ethanol, methanol, and other organic solvents.
Mechanism of Action
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, such as thymidylate synthase, ribonucleotide reductase, and dihydrofolate reductase. It also has anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, such as thymidylate synthase, ribonucleotide reductase, and dihydrofolate reductase. It also has anti-inflammatory and anti-oxidant properties. It has been found to reduce the expression of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
The use of 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95% in scientific research has a number of advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also relatively stable, and it has a relatively low toxicity. The main limitation of 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95% is that it is a relatively new compound, and there is still a lack of scientific research on its effects and potential applications.
Future Directions
The potential applications of 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95% are still being explored. Future research could focus on its use in the synthesis of pharmaceuticals and agrochemicals, as well as its potential as an anticancer and anti-inflammatory agent. It could also be investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research could investigate its potential use in the synthesis of other organic compounds.
Synthesis Methods
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized by the reaction of 3-fluorophenol with 3-trifluoromethylphenol in the presence of an acid catalyst. The reaction is conducted in an inert atmosphere at a temperature ranging from 80-100°C. The reaction yields a colorless solid 3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95% with a purity of 95%.
Scientific Research Applications
3-Fluoro-5-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 3-fluoro-5-(3-trifluoromethylphenoxy)benzaldehyde, 3-fluoro-5-(3-trifluoromethylphenoxy)benzyl alcohol, and 3-fluoro-5-(3-trifluoromethylphenoxy)benzyl chloride. It has also been used in the synthesis of various pharmaceuticals and agrochemicals, such as the anticancer drug 5-fluorouracil and the insecticide fipronil.
properties
IUPAC Name |
3-fluoro-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQOYFKOIRBWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684517 |
Source


|
| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261590-89-9 |
Source


|
| Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374927.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)




